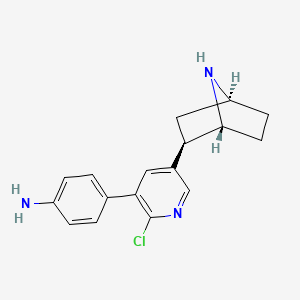

3'-(4-Aminophenyl)epibatidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H18ClN3 |

|---|---|

Molecular Weight |

299.8 g/mol |

IUPAC Name |

4-[5-[(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-2-chloropyridin-3-yl]aniline |

InChI |

InChI=1S/C17H18ClN3/c18-17-15(10-1-3-12(19)4-2-10)7-11(9-20-17)14-8-13-5-6-16(14)21-13/h1-4,7,9,13-14,16,21H,5-6,8,19H2/t13-,14+,16+/m0/s1 |

InChI Key |

GGWGPLLUTLHANR-SQWLQELKSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CC(=C(N=C3)Cl)C4=CC=C(C=C4)N |

Canonical SMILES |

C1CC2C(CC1N2)C3=CC(=C(N=C3)Cl)C4=CC=C(C=C4)N |

Origin of Product |

United States |

Molecular Pharmacology of 3 4 Aminophenyl Epibatidine at Neurotransmitter Receptors

Radioligand Binding Characterization at Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtypes

Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. These studies have been instrumental in characterizing the interaction of 3'-(4-Aminophenyl)epibatidine with different nAChR subtypes.

Binding Affinity to α4β2 nAChRs

Research has consistently shown that this compound and its related analogs exhibit a high affinity for the α4β2 nAChR subtype. nih.govnih.gov This receptor is the most prevalent subtype in the central nervous system and is a key target for the effects of nicotine (B1678760). researchgate.net Studies have demonstrated that the addition of a phenyl group at the 3' position of epibatidine (B1211577), as seen in this compound, generally maintains a high affinity for α4β2 nAChRs, comparable to that of epibatidine itself. nih.govnih.gov

One study reported that a series of 3′-(substituted phenyl)epibatidine analogues, including the amino-substituted compound, all possessed affinities for the α4β2 nAChR similar to epibatidine. nih.govnih.gov Another analog, 2′-fluoro-3'-(4-nitrophenyl)deschloroepibatidine (RTI-102), also showed high binding affinity for α4β2* nAChRs (* denotes the potential presence of other subunits). frontierspartnerships.org

Table 1: Binding Affinity of this compound and Related Compounds at α4β2 nAChRs

| Compound | Binding Affinity (Ki) at α4β2 nAChR | Reference |

|---|---|---|

| This compound Analogues | Similar to epibatidine | nih.govnih.gov |

| RTI-102 (2′-fluoro-3'-(4-nitrophenyl)deschloroepibatidine) | ~0.009 nM | frontierspartnerships.org |

| RTI-76 (3'-(3″-dimethylaminophenyl)-epibatidine) | ~0.009 nM | frontierspartnerships.org |

| RTI-36 (2′-fluorodeschloroepibatidine) | ~0.037 nM | frontierspartnerships.org |

| Epibatidine | 0.02 nM | rndsystems.com |

Binding Affinity to α7 nAChRs

In contrast to its high affinity for α4β2 nAChRs, this compound and its analogs generally display weak affinity for the α7 nAChR subtype. nih.gov The α7 nAChR is another major nicotinic receptor in the brain, involved in various cognitive functions. The selectivity of these compounds for α4β2 over α7 nAChRs is a significant aspect of their pharmacological profile. unimi.it For instance, epibatidine itself has a Ki of 233 nM for α7 receptors, indicating a much lower affinity compared to its binding to α4β2 receptors. rndsystems.com

Utilization of Radioligands such as [³H]Epibatidine and [¹²⁵I]IodoMLA

The characterization of the binding properties of this compound at nAChRs has been greatly facilitated by the use of specific radioligands. [³H]Epibatidine is a widely used radioligand that binds with very high affinity to several nAChR subtypes, particularly α4β2. mdpi.comfrontiersin.org Its favorable properties, including the ability to cross the blood-brain barrier and low non-specific binding, have made it an invaluable tool for studying nAChRs for over two decades. mdpi.com

Competition binding assays using [³H]epibatidine allow for the determination of the binding affinities (Ki values) of unlabeled compounds like this compound. nih.gov In these experiments, the ability of the test compound to displace the bound [³H]epibatidine from the receptor is measured.

For studying α7 nAChRs, [¹²⁵I]IodoMLA is a commonly used selective radioligand. nih.gov The use of both [³H]epibatidine and [¹²⁵I]IodoMLA in parallel binding studies allows for a comprehensive assessment of a compound's affinity and selectivity across different nAChR subtypes. nih.govnih.gov

Functional Pharmacological Properties at nAChRs

Beyond binding affinity, understanding the functional activity of a compound—whether it acts as an agonist, antagonist, or partial agonist—is crucial.

Agonist and Antagonist Activity Profiles of this compound

While epibatidine is a potent nAChR agonist, the introduction of a substituted phenyl group at the 3' position can significantly modulate its functional activity, often resulting in compounds with partial agonist profiles. nih.govnih.gov Partial agonists possess both agonist and antagonist properties. At lower concentrations or in the absence of a full agonist, they can activate the receptor, but at higher concentrations or in the presence of a full agonist, they can block the receptor's activation.

A study on a series of 3′-(substituted phenyl)epibatidine analogues revealed that these compounds are partial agonists with varying degrees of functional agonist and antagonist activity. nih.govnih.gov For example, 3′-(3-Aminophenyl)epibatidine was found to be a more potent functional agonist and antagonist than the smoking cessation drug varenicline (B1221332). nih.govnih.gov

In contrast, other related compounds, such as 2′-fluoro-3′-(substituted thiophenyl)deschloroepibatidine analogues, which also have subnanomolar affinity at α4β2* nAChRs, acted as potent antagonists at both α4β2 and α3β4 nAChRs in in vitro functional assays. acs.org This highlights how subtle structural modifications can dramatically alter the functional properties of these epibatidine derivatives.

Table 2: Functional Activity of Epibatidine Analogs at nAChRs

| Compound | Functional Activity | Receptor Subtype(s) | Reference |

|---|---|---|---|

| 3'-(substituted phenyl)epibatidine analogues | Partial agonists (varying agonist/antagonist activity) | nAChRs | nih.govnih.gov |

| 3′-(3-Aminophenyl)epibatidine | Potent functional agonist and antagonist | nAChRs | nih.govnih.gov |

| 2′-fluoro-3′-(substituted thiophenyl)deschloroepibatidine analogues | Potent antagonists | α4β2 and α3β4 | acs.org |

| RTI-102 | Antagonist (in vitro), Partial agonist (in vivo) | α4β2* | frontierspartnerships.org |

| RTI-76 | Partial agonist | α4β2* | frontierspartnerships.org |

| RTI-36 | Agonist | α4β2* and α7 | frontierspartnerships.org |

Comparative Functional Efficacy and Potency with Nicotine and Varenicline

The functional efficacy and potency of this compound and its analogs have been compared to well-known nicotinic acetylcholine receptor (nAChR) ligands like nicotine and varenicline. Varenicline, a partial agonist at α4β2 and a full agonist at α3β4 and α7 nAChRs, serves as a common benchmark. acs.org Studies have shown that 3'-(3-Aminophenyl)epibatidine is a more potent functional agonist and antagonist in various pharmacological tests compared to varenicline. researchgate.net Another analog, 3'-(3-Dimethylaminophenyl)epibatidine, exhibits a nicotinic partial agonist profile similar to varenicline. researchgate.net

Varenicline itself is a partial agonist of the α4β2 nAChR, with efficacy relative to acetylcholine (ACh) being 0.18 for the high-sensitivity (HS) isoform and 0.41 for the low-sensitivity (LS) isoform. biorxiv.org Nicotine demonstrates higher efficacy than varenicline at the α4β2 receptor, with values of 0.31 for the HS isoform and 0.53 for the LS isoform. biorxiv.org In terms of binding affinity for the α4β2* nAChR, varenicline has a Ki value of 0.12 nM, while nicotine's is 6.1 nM. acs.orgnih.gov

Epibatidine analogs, including those with a 3'-phenyl substitution, generally show high affinity for the α4β2 nAChR. researchgate.net For instance, a series of 2'-fluoro-3'-(substituted pyridine)deschloroepibatidine analogues demonstrated high affinity for inhibiting [3H]epibatidine binding, which primarily labels α4β2 nAChRs. acsmedchem.org It has been noted that differences in α4β2 nAChR efficacy may underlie the observed potency of various epibatidine derivatives. frontierspartnerships.org While some epibatidine analogs show lower agonist activity than varenicline at α4β2, α3β4, and α7 nAChRs, they can act as antagonists at these subtypes. acs.org

Comparative in vitro nAChR Properties of Nicotinic Ligands

| Compound | Receptor Subtype | Potency (Ki, nM) | Efficacy (vs. ACh) |

|---|---|---|---|

| Varenicline | α4β2* | 0.12 acs.org | Partial Agonist acs.orgsmolecule.com |

| α4β2 (HS) | 0.18 biorxiv.org | ||

| α4β2 (LS) | 0.41 biorxiv.org | ||

| α7 | 125 nih.gov | Full Agonist acs.org | |

| Nicotine | α4β2* | 6.1 nih.gov | Partial Agonist biorxiv.org |

| α4β2 (HS) | 0.31 biorxiv.org | ||

| α4β2 (LS) | 0.53 biorxiv.org | ||

| Epibatidine | α4β2* | 0.026 acs.org | Potent Agonist nih.gov |

| 3'-(3-Aminophenyl)epibatidine | α4β2 | Similar to epibatidine researchgate.net | More potent than varenicline researchgate.net |

| 3'-(3-Dimethylaminophenyl)epibatidine | α4β2 | Similar to epibatidine researchgate.net | Similar to varenicline researchgate.net |

Note: HS refers to High-Sensitivity (α4)₂(β2)₃ stoichiometry and LS refers to Low-Sensitivity (α4)₃(β2)₂ stoichiometry. Ki values for α4β2 are typically determined using rat brain homogenates where this subtype is predominant.*

Receptor Subunit Specificity and Stoichiometry of Epibatidine Analogues

The activity of epibatidine and its analogues is highly dependent on the subunit composition and stoichiometry of nAChRs. nih.gov Neuronal nAChRs are pentameric structures formed from various α (α2-α10) and β (β2-β4) subunits. meduniwien.ac.at The most prevalent heteromeric nAChR subtype in the brain is α4β2, which can exist in two primary stoichiometries: (α4)₂(β2)₃ (high-sensitivity, HS) and (α4)₃(β2)₂ (low-sensitivity, LS). biorxiv.orgnih.gov

Epibatidine itself demonstrates high affinity for the α4β2 subtype but is considered non-selective, also binding to α7 nAChRs. nih.gov Its analogues, however, can exhibit significant specificity. For example, epibatidine analogs can cause prolonged activation of high-sensitivity α4- and α2-containing receptors with a 2α:3β stoichiometry, but not the low-sensitivity receptors with a 3α:2β ratio. nih.gov Interestingly, these low-sensitivity receptors can be potently desensitized by the same analogs. nih.gov

The specific subunits present in the receptor complex critically determine the pharmacological profile. For instance, the β2 subunit is crucial for the reinforcing effects of nicotine. frontierspartnerships.org The α3β4 nAChR subtype, prevalent in the peripheral nervous system, can also exist in different stoichiometries (2α:3β or 3α:2β) depending on the expression system, which impacts agonist potency. scienceopen.com The addition of a 3'-amino group to epibatidine, creating 3'-(3-Aminophenyl)epibatidine, confers potent antagonist activity while retaining agonist activity at higher doses, suggesting complex interactions with different receptor subunit configurations. researchgate.net

Influence of nAChR Accessory Subunits on Ligand Activity Profiles

Accessory subunits, which are nAChR subunits that can be part of the pentameric channel but are not the primary α or β subunits forming the acetylcholine binding site, can significantly modulate the activity of ligands like epibatidine analogues. nih.govresearchgate.net These subunits, such as α5, β3, α2, and α6, can alter receptor properties including calcium permeability, desensitization kinetics, and agonist potency and efficacy. meduniwien.ac.atresearchgate.net

The presence of an α5 or β3 subunit can create unorthodox acetylcholine binding sites at α5/α4 or β3/α4 interfaces. researchgate.net The responses of receptors containing these accessory subunits, such as (α4β2)₂α5 and β3α4β2α6β2, to epibatidine analogs are generally similar to those of the high-sensitivity α4β2 receptors. nih.gov However, the inclusion of these subunits can fine-tune the receptor's response. For example, desensitization of α4β2α5 receptors has been proposed as a mechanism for the analgesic effect of some nicotinic agonists. meduniwien.ac.at

Interactions with Muscarinic Acetylcholine Receptors (mAChRs)

While primarily known for its potent action at nAChRs, evidence suggests that epibatidine and its derivatives can also interact with muscarinic acetylcholine receptors (mAChRs). nih.govnih.gov A study investigating the effects of (+/-)-epibatidine found that it has affinity for muscarinic receptors in both rat spinal cord tissue and for M1-M5 subtypes expressed in Sf9 cells. nih.gov

The research indicated that in micromolar concentrations, (+/-)-epibatidine acts as a partial muscarinic receptor agonist. nih.gov This was demonstrated by the observation that the intraspinal administration of epibatidine led to an increase in acetylcholine release, an effect that was diminished by pretreatment with the muscarinic antagonist atropine. nih.gov This dual action on both nicotinic and muscarinic receptors may contribute to the potent analgesic effects observed with epibatidine administration. nih.gov However, when administered subcutaneously, the resulting increase in spinal acetylcholine release was not blocked by atropine, suggesting the systemic effects are not mediated via muscarinic receptors. nih.gov

Structure Activity Relationship Sar Studies of 3 4 Aminophenyl Epibatidine and Its Analogues

Contributions to the Elucidation of the Nicotinic Acetylcholine (B1216132) Receptor Pharmacophore

SAR studies on epibatidine (B1211577) and its derivatives, including 3'-(4-aminophenyl)epibatidine, have been fundamental to defining the essential structural features required for nAChR interaction. nih.govnih.gov The pharmacophore model for a nicotinic agonist includes a cationic nitrogen and a hydrogen bond acceptor. nih.gov The rigid 7-azabicyclo[2.2.1]heptane scaffold of epibatidine provides a fixed framework that has enabled researchers to probe the spatial requirements of the nAChR binding site. nih.govmdpi.com

The introduction of a substituted phenyl group at the 3'-position of the pyridine (B92270) ring was found to have a significant impact on both receptor binding and activation. nih.gov These modifications have helped refine models of the nAChR binding site, highlighting that the interaction is not only governed by the core structure but is also finely tuned by the substituents on the aromatic ring. nih.govnih.gov This research has been crucial in developing epibatidine analogues with varied pharmacological profiles, from potent agonists to partial agonists and antagonists, which are valuable tools for studying nAChR subtypes and have potential as treatments for various central nervous system disorders. nih.govresearchgate.net

Impact of the 4-Aminophenyl Substitution on Receptor Binding Affinity and Functional Efficacy

The introduction of a 4-aminophenyl group at the 3'-position of epibatidine's pyridine ring directly influences its receptor binding and functional properties. Compared to the parent compound, epibatidine, which has a Kᵢ value of 0.026 nM for the α4β2 nAChR, the this compound analogue exhibits a slightly lower affinity, with a Kᵢ value of 0.034 nM. nih.gov

While this substitution results in a marginal decrease in binding affinity at the α4β2 subtype, it is part of a broader pattern where modifications on the phenyl ring can modulate the pharmacological profile. nih.gov For instance, many 3'-(substituted phenyl)epibatidine analogues, despite retaining high affinity for the α4β2 nAChR, show agonist potencies more comparable to nicotine (B1678760) than to the highly potent epibatidine. nih.gov This suggests that while the core structure ensures high-affinity binding, the phenyl substitution fine-tunes the functional efficacy, often leading to partial agonism or even antagonist activity. nih.govnih.gov Specifically, the 4-aminophenyl analogue (5i in the study) was found to be a potent antagonist. nih.gov These findings underscore the critical role of the phenyl substituent in converting a high-affinity ligand into a compound with a more nuanced functional profile.

Computational Analysis of Ligand-Receptor Interactions and Conformational Dynamics

Computational methods, including molecular docking and dynamics simulations, have provided significant atomic-level insights into how this compound and its analogues interact with nAChRs. nih.govgithub.io These techniques are crucial for understanding the binding orientations and key interactions that determine a ligand's affinity and efficacy. nih.gov

Investigating Binding Orientations and Modes at nAChR Subtypes

Computational docking studies are instrumental in predicting how epibatidine analogues orient themselves within the binding pockets of different nAChR subtypes. nih.govnih.gov A critical interaction for nicotinic agonists is the cation-π interaction between the ligand's protonated nitrogen and a conserved tryptophan residue (TrpB) in the principal face of the receptor's binding site. nih.govresearchgate.net

Molecular modeling of various 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues docked into the acetylcholine-binding protein (AChBP), a structural surrogate for nAChRs, suggested several different binding modes are possible. nih.gov The orientation of the substituted phenyl group is crucial, as it can engage in various interactions with surrounding amino acid residues, and these can differ between subtypes like α4β2 and α7, contributing to observed selectivity. github.ionih.gov For example, docking studies of epibatidine with the α7 nAChR identified Van der Waals interactions with residues Tyr91, Trp145, Tht146, Tyr184, and Cys187 of one chain and Leu116 of another. github.io

Modeling of Hydrogen Bond Networks and Key Interactions

The nicotinic pharmacophore model includes a hydrogen bond acceptor, which in epibatidine is the pyridine nitrogen. nih.gov Computational and experimental studies have confirmed that this group forms a hydrogen bond with the backbone NH of a leucine (B10760876) residue (β2L119) on the complementary face of the α4β2 receptor binding site. nih.govbiorxiv.org

For epibatidine, computational analyses have also identified hydrogen bonds between the carbonyl of the main chain of Trp145 and the nitrogen of the azabicyclo-heptane, as well as with the side chain of Leu116. github.io The formation and breaking of such hydrogen bond networks, which can be mediated by water molecules within the binding pocket, are critical for the dynamic process of ligand binding and receptor activation. researchgate.netunimi.it The addition of substituents on the phenyl ring, such as the amino group in this compound, can introduce new potential hydrogen bonding interactions, further modulating the ligand's affinity and functional profile.

Structure-Activity Relationships of Other Phenyl-Substituted Epibatidine Analogues

Extensive SAR studies have been conducted on a variety of phenyl-substituted epibatidine analogues to probe the requirements for nAChR binding and activity. nih.govnih.gov These studies have systematically altered the substituents on the phenyl ring to understand the influence of their electronic and steric properties.

Effects of Electron-Withdrawing and Electron-Releasing Groups on Activity

The electronic nature of the substituent on the 3'-phenyl ring of epibatidine has a discernible, though not always dramatic, effect on binding affinity at the α4β2 nAChR. nih.gov Both electron-withdrawing groups (like nitro, -NO₂) and electron-releasing groups (like amino, -NH₂) have been incorporated. nih.gov

In one comprehensive study, substitution on the 3'-phenyl ring with either electron-withdrawing or electron-releasing groups at the 3- or 4-position resulted in only minor changes to the high binding affinity at the α4β2 nAChR. nih.gov For instance, the 3-nitrophenyl analogue had a Kᵢ of 0.008 nM, while the 4-aminophenyl analogue had a Kᵢ of 0.034 nM, both comparable to epibatidine's Kᵢ of 0.026 nM. nih.gov Generally, 3'-(3-substituted phenyl) analogues displayed slightly higher affinity than their corresponding 4-substituted counterparts. nih.gov

However, in a series of deschloroepibatidine analogues, substitution of the 3'-phenyl group with electron-withdrawing or -releasing groups also had only small effects on binding affinity for the α4β2* nAChR, with Kᵢ values ranging from 0.15 to 0.43 nM. nih.gov In contrast, studies on other receptor systems have shown that small lipophilic groups tend to increase potency, whereas analogues with electron-donating, hydrogen-bond accepting, or strong electron-withdrawing groups exhibit lower potency. acs.org This highlights that while high affinity can be maintained with various phenyl substitutions on epibatidine, the functional outcome and selectivity can be significantly altered, turning potent agonists into partial agonists or antagonists. nih.govnih.gov

Binding Affinities of 3'-(Substituted Phenyl)epibatidine Analogues at the α4β2 nAChR

| Substituent | Position | Kᵢ (nM) nih.gov |

|---|---|---|

| -H (unsubstituted) | - | 0.021 |

| -F | 4 | 0.026 |

| -Cl | 4 | 0.039 |

| -NO₂ | 4 | 0.016 |

| -NH₂ | 4 | 0.034 |

| -OCH₃ | 4 | 0.023 |

| -F | 3 | 0.021 |

| -Cl | 3 | 0.021 |

| -NO₂ | 3 | 0.008 |

| -NH₂ | 3 | 0.012 |

| -OCH₃ | 3 | 0.013 |

| -N(CH₃)₂ | 3 | 0.009 |

| Reference Compounds | ||

| Epibatidine | - | 0.026 |

| Nicotine | - | 1.5 |

Influence of Positional Isomerism on Pharmacological Profiles

The strategic placement of substituents on the phenyl ring of 3'-phenyl epibatidine analogues plays a critical role in defining their pharmacological characteristics, particularly their binding affinity and functional activity at nicotinic acetylcholine receptors (nAChRs). Structure-activity relationship (SAR) studies have demonstrated that even subtle shifts in substituent positioning, such as moving a group from the meta (3-position) to the para (4-position) on the phenyl ring, can lead to noticeable changes in receptor interaction.

Research into a series of 3'-(substituted phenyl)epibatidine analogues has shown a consistent trend regarding the influence of positional isomerism on binding affinity at the α4β2 nAChR subtype. nih.gov Generally, analogues featuring a substituent at the 3-position of the phenyl ring exhibit slightly higher binding affinity (lower Kᵢ values) compared to their corresponding 4-substituted counterparts. nih.gov This observation holds true for a variety of electron-withdrawing and electron-releasing groups. nih.gov

This trend is clearly illustrated when comparing 3'-(3-Aminophenyl)epibatidine with this compound. The 3-amino isomer displays a higher affinity for the α4β2 nAChR than the 4-amino isomer. nih.gov Specifically, the Kᵢ value for this compound at the α4β2 nAChR is 0.034 nM, whereas the Kᵢ for 3'-(3-Aminophenyl)epibatidine is 0.015 nM. nih.gov Despite these differences in affinity, both analogues, like other 3'-(substituted phenyl)epibatidines, maintain high affinity for the α4β2 nAChR and comparatively weak affinity for the α7 nAChR subtype. nih.gov

In terms of functional activity, these analogues tend to behave as partial agonists at nAChRs. nih.gov The 3-amino isomer, 3'-(3-Aminophenyl)epibatidine, has been identified as a particularly potent functional agonist and antagonist, with greater potency in several functional tests compared to the smoking cessation aid varenicline (B1221332). nih.gov

The table below summarizes the binding affinity data for the amino-substituted positional isomers.

| Compound Name | Amino Group Position | α4β2 nAChR Binding Affinity (Kᵢ, nM) |

| This compound | para (4-position) | 0.034 |

| 3'-(3-Aminophenyl)epibatidine | meta (3-position) | 0.015 |

Preclinical Pharmacological Assessment of 3 4 Aminophenyl Epibatidine Analogues

In Vivo Behavioral Characterization in Rodent Models

Antinociceptive Properties and Receptor Mediation

A significant body of research has been dedicated to understanding the pain-alleviating, or antinociceptive, effects of epibatidine (B1211577) analogues in rodent models. These studies have consistently demonstrated that the analgesic properties of these compounds are primarily mediated through their interaction with nAChRs, offering a non-opioid mechanism for pain relief. mdpi.com

In studies utilizing mouse models of pain, such as the tail-flick and hot-plate tests, various 3'-(substituted phenyl)epibatidine analogues have been assessed. nih.govnih.gov For instance, 3'-(3-Aminophenyl)epibatidine has been shown to be a potent functional agonist in these tests. nih.govnih.gov Similarly, 3'-(3-Fluorophenyl)epibatidine and 3'-(3-chlorophenyl)epibatidine (B10790564) have demonstrated potent agonist activity in multiple pharmacological tests, including those for analgesia. nih.govnih.gov The antinociceptive effects of these compounds can be blocked by nicotinic antagonists like mecamylamine (B1216088), confirming the involvement of nAChRs. nih.gov

Further research has pinpointed the α4β2 nAChR subtype as a critical mediator of these analgesic effects. nih.gov For example, the epibatidine analogue C-9515 was found to have a potent analgesic effect in mice, which was blocked by the non-selective nicotinic receptor antagonist mecamylamine. nih.gov Moreover, in a rat model of chronic constriction injury-induced neuropathic pain, the analgesic effect of C-9515 was sensitive to dihydro-β-erythroidine (DHβE), a selective α4β2 subtype antagonist. nih.gov This indicates that the activation of α4β2 nicotinic receptors is the key mechanism behind its pain-relieving properties. nih.gov While many epibatidine analogues show high affinity for the α4β2 nAChR, they tend to have a lower affinity for the α7 nAChR subtype relative to epibatidine. mmsl.cz Some 3'-(substituted pyridine)epibatidine analogues have even been identified as potent antagonists of antinociception in the tail-flick and hot-plate tests. mmsl.cz

| Compound | Animal Model | Key Finding | Receptor Mediation |

|---|---|---|---|

| 3'-(3-Aminophenyl)epibatidine | Mouse (Tail-flick, Hot-plate) | Potent functional agonist. nih.govnih.gov | nAChRs nih.govnih.gov |

| 3'-(3-Fluorophenyl)epibatidine | Mouse (Hot-plate) | Potent agonist activity. nih.govnih.gov | nAChRs nih.govnih.gov |

| 3'-(3-Chlorophenyl)epibatidine | Mouse (Hot-plate) | Potent agonist activity. nih.govnih.gov | nAChRs nih.govnih.gov |

| C-9515 | Mouse (Formalin test), Rat (Chronic Constriction Injury) | Potent analgesic effect. nih.gov | α4β2 nAChRs nih.gov |

Nicotine (B1678760) Drug Discrimination Studies

Nicotine drug discrimination assays in rodents are a valuable tool for assessing the subjective effects of novel compounds and their potential as therapies for nicotine dependence. In these studies, animals are trained to recognize the internal state produced by nicotine. Several epibatidine derivatives have been evaluated using this paradigm.

Three specific epibatidine derivatives, RTI-7527-102 (2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine), RTI-7527-36 (2'-fluorodeschloroepibatidine), and RTI-7527-76 (3'-(3''-dimethylaminophenyl)-epibatidine), were tested in a rat nicotine drug discrimination assay. mmsl.cz All three compounds were found to substitute for nicotine in a dose-dependent manner, indicating that they produce similar subjective effects. googleapis.com The rank order of potency in this assay was determined to be RTI-36 > nicotine > RTI-102 > RTI-76. mmsl.cz

The involvement of the β2 subunit of the nAChR in these effects was investigated using the antagonist dihydro-β-erythroidine (DHβE). googleapis.com Pretreatment with the non-selective nicotinic receptor antagonist mecamylamine was able to abolish the nicotine-paired responding for all three compounds, confirming that their discriminative stimulus effects are mediated through nAChRs. googleapis.com These findings suggest that these epibatidine analogues share pharmacological properties with nicotine, which is likely mediated at least in part by the α4β2* nAChR. mmsl.cz This has led to the suggestion that certain nicotinic partial agonists among these analogues may have potential for use in smoking cessation. nih.govnih.gov

| Compound | Animal Model | Key Finding | Receptor Mediation |

|---|---|---|---|

| RTI-7527-102 | Rat | Substituted for nicotine. mmsl.cz | nAChRs (likely α4β2) mmsl.czgoogleapis.com |

| RTI-7527-36 | Rat | Substituted for nicotine, most potent of the three tested. mmsl.cz | nAChRs (likely α4β2) mmsl.czgoogleapis.com |

| RTI-7527-76 | Rat | Substituted for nicotine, least potent of the three tested. mmsl.cz | nAChRs (likely α4β2*) mmsl.czgoogleapis.com |

In Vitro and Ex Vivo Neurochemical and Electrophysiological Investigations

Modulation of Neurotransmitter Release Mechanisms

The neurochemical effects of epibatidine and its analogues are largely attributed to their ability to modulate the release of various neurotransmitters. In vitro studies using brain slices have shown that epibatidine can cause a concentration- and calcium-dependent release of dopamine (B1211576) from striatal slices and norepinephrine (B1679862) from hippocampal and thalamic slices. nih.gov This effect is sensitive to the sodium channel blocker tetrodotoxin, suggesting an involvement of voltage-gated sodium channels in the release process. nih.gov

The modulation of dopamine release appears to be a key aspect of the action of these compounds. However, the effects can be complex. For instance, one study found that epibatidine, unlike nicotine, decreased the extracellular concentrations of dopamine in the brains of naive rats, an effect that was attenuated by subchronic nicotine treatment. nih.gov This suggests that high-affinity nAChR agonists like epibatidine might lead to an inactivation of nAChRs, altering dopamine release dynamics. nih.gov In vivo studies in 6-hydroxydopamine-lesioned rats, a model of Parkinson's disease, have shown that repeated administration of epibatidine can induce ipsilateral rotations, indicating a sensitization of the nigrostriatal dopaminergic system. biorxiv.org

Furthermore, it has been noted that epibatidine and its analogues can modulate the release of other neurotransmitters, including acetylcholine (B1216132) and serotonin. googleapis.com The specific nAChR subtypes involved in modulating the release of different neurotransmitters can vary. For example, dihydro-β-erythroidine was found to inhibit epibatidine-induced dopamine release in the striatum but not norepinephrine release in the hippocampus or thalamus, pointing to the involvement of different nAChR subtypes in these processes. nih.gov

Ion Channel Current Modulation

As agonists of nicotinic acetylcholine receptors, which are ligand-gated ion channels, 3'-(4-Aminophenyl)epibatidine and its analogues directly modulate ion channel currents. The activation of nAChRs by these compounds leads to the opening of the channel and an influx of cations, primarily sodium and calcium, which results in depolarization of the neuron.

Electrophysiological studies have been crucial in characterizing the interaction of epibatidine analogues with different nAChR subtypes. For instance, epibatidine itself has been shown to activate muscle acetylcholine receptors with a unique site selectivity. nih.gov Studies using patch-clamp techniques on cells expressing specific nAChR subtypes have helped to elucidate the functional consequences of ligand binding, such as channel opening and desensitization rates. acsmedchem.org

While direct studies on the modulation of other ion channels by this compound are limited, the broader class of aminopyridines has been shown to affect other ion channels. For example, 4-aminopyridine (B3432731) is a known blocker of voltage-gated potassium channels. nih.gov Although this provides some context, it is important to note that specific data on the direct effects of this compound on ion channels other than nAChRs are not extensively documented in the reviewed literature.

Evaluation in Preclinical Disease Models

Beyond the models of pain and nicotine dependence, epibatidine analogues have been evaluated in other preclinical disease models, primarily those related to neurodegenerative disorders.

The potential therapeutic application of these compounds in Alzheimer's disease has been a subject of interest. mmsl.cz This is based on the well-documented loss of nicotinic receptors in the brains of Alzheimer's patients. A study using a cell line (SH-EP1-α4β2) that stably expresses the human amyloid precursor protein (APP695) gene and the human α4β2 nAChR subtype demonstrated that both nicotine and epibatidine could decrease the levels of intracellular and secreted β-amyloid. nih.gov This effect was observed without altering the mRNA level of APP, suggesting that the activation of α4β2 nAChRs may influence the post-translational processing of APP. nih.gov

There is also some suggestion that these compounds could be beneficial in Parkinson's disease. acsmedchem.org As mentioned previously, studies in 6-hydroxydopamine-lesioned rats, a model for Parkinson's, have shown that repeated treatment with nicotinic agonists can sensitize the nigrostriatal dopaminergic system. biorxiv.org This could potentially help compensate for the functional deficits in this pathway that are characteristic of the disease. biorxiv.org

The primary focus of preclinical evaluation for this compound and its analogues has been on their potent analgesic effects and their potential utility in treating nicotine addiction. mmsl.cznih.gov While their activity in models of neurodegenerative diseases is promising, this area of research is less developed in comparison.

Neuropathic Pain Models

The debilitating nature of neuropathic pain, which arises from damage to the nervous system, has propelled research into novel therapeutic agents. Among these, agonists of nicotinic acetylcholine receptors (nAChRs) have shown promise. nih.govnih.gov Epibatidine, a potent nAChR agonist, has demonstrated significant analgesic effects, reported to be up to 200 times more potent than morphine in blocking nociception. jci.orgnih.gov However, its clinical development has been hampered by a narrow therapeutic window. openaccessgovernment.orgfrontierspartnerships.org This has led to the development of numerous epibatidine analogues with the aim of separating the analgesic properties from adverse effects. openaccessgovernment.org

Preclinical investigations have utilized various animal models of neuropathic pain to assess the efficacy of these analogues. The most common of these is the chronic constriction injury (CCI) model of the sciatic nerve in rats. openaccessgovernment.orgfrontierspartnerships.orgmdpi.com Other models include partial sciatic nerve ligation (PSL), spinal nerve ligation (SNL), and models of chemotherapy-induced and diabetic peripheral neuropathic pain. mdpi.com These models induce symptoms analogous to human neuropathic pain, such as mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus). nih.gov

Several epibatidine analogues have demonstrated efficacy in these models. For instance, the analogue ABT-594 has been shown to dose-dependently reverse hyperalgesia in both inflammatory and neuropathic pain models in rats, and notably, at doses lower than those causing motor impairment. nih.gov Research has also explored a range of other analogues, including those with modifications at the 2'- and 3'-positions of the epibatidine scaffold. frontierspartnerships.orgacsmedchem.org

One study investigated three specific epibatidine derivatives in the rat CCI model: RTI-7527-102, RTI-7527-36, and RTI-7527-76. openaccessgovernment.orgfrontierspartnerships.org All three compounds were found to fully reverse CCI-induced mechanical allodynia in both male and female rats. frontierspartnerships.org Another analogue, C-9515, also showed potent inhibition of neuropathic pain in the CCI model, an effect that was blocked by a selective α4β2 nAChR antagonist, indicating the involvement of this specific receptor subtype. nih.gov The activation of α4β2* nAChRs is a primary mechanism through which many of these agonists are thought to exert their pain-alleviating effects. openaccessgovernment.org

The table below summarizes the findings from preclinical studies on the effects of various epibatidine analogues in neuropathic pain models.

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| ABT-594 | Rat; Partial Sciatic Nerve Ligation | Dose-dependently reversed neuropathic hyperalgesia. Showed a clearer separation between anti-hyperalgesic effects and motor disruption compared to (+)-epibatidine. | nih.gov |

| RTI-7527-102 (2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine) | Rat; Chronic Constriction Injury (CCI) | Produced full reversal of CCI-induced mechanical allodynia in both male and female rats. | frontierspartnerships.org |

| RTI-7527-36 (2'-fluorodeschloroepibatidine) | Rat; Chronic Constriction Injury (CCI) | Produced full reversal of CCI-induced mechanical allodynia in both male and female rats. | frontierspartnerships.org |

| RTI-7527-76 (3'-(3''-dimethylaminophenyl)-epibatidine) | Rat; Chronic Constriction Injury (CCI) | Produced full reversal of CCI-induced mechanical allodynia in both male and female rats. | frontierspartnerships.org |

| C-9515 | Rat; Chronic Constriction Injury (CCI) | Potently inhibited CCI-induced neuropathic pain. The analgesic effect was mediated by the activation of α4β2 nicotinic receptors. | nih.gov |

| (+)-Epibatidine | Rat; Partial Sciatic Nerve Ligation | Dose-dependently reversed neuropathic hyperalgesia, but at doses that also disrupted motor performance. | nih.gov |

The development of selective nAChR agonists continues to be a promising avenue for the treatment of neuropathic pain. nih.gov While α4β2* nAChRs are a key target, research is also exploring the potential of agonists and antagonists for other nAChR subtypes, such as α7 and α9-containing receptors, in alleviating chronic pain conditions. nih.govresearchgate.net The ultimate goal is to identify compounds with a high therapeutic index, providing significant pain relief without the limiting side effects associated with less selective compounds like epibatidine. openaccessgovernment.org

Advanced Methodologies and Future Directions in 3 4 Aminophenyl Epibatidine Research

Application of Advanced Spectroscopic and Structural Elucidation Techniques

The precise characterization of molecular structure is fundamental to understanding the function of any pharmacologically active compound. For 3'-(4-Aminophenyl)epibatidine and its derivatives, advanced spectroscopic and structural elucidation techniques are indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural confirmation. In the synthesis of related 3'-(substituted phenyl)epibatidine analogues, 1H and 13C NMR are routinely used to confirm the successful synthesis and purification of these compounds. For instance, in the synthesis of a 3′-(4-chlorophenyl)epibatidine analog, characteristic signals in the 1H NMR spectrum, such as multiplets between δ 7.3–7.5 ppm corresponding to the phenyl protons, and distinct signals for the bicyclic core protons, confirm the structure. iucr.org Similarly, for this compound, specific resonances corresponding to the aminophenyl group would be expected and are crucial for its identification.

While standard NMR provides foundational data, advanced techniques like 2D-NMR (COSY, HSQC, HMBC) would offer deeper insights into the spatial relationships between protons and carbons, definitively assigning every atom within the molecule and confirming its stereochemistry. Mass spectrometry is another vital tool, not only for determining the molecular weight but also for fragmentation analysis, which can provide further structural confirmation. nih.gov

In Silico Approaches for Rational Ligand Design and Optimization

Computational, or in silico, methods have become a pivotal component of modern drug discovery, allowing for the rational design and optimization of ligands before undertaking costly and time-consuming synthesis.

Molecular modeling and docking studies are used to predict the binding affinity and orientation of ligands like this compound within the binding sites of different nAChR subtypes. unimi.it By using homology models of nAChR subtypes based on the crystal structures of AChBP, researchers can simulate how modifications to the aminophenyl group or other parts of the epibatidine (B1211577) scaffold might enhance binding to a target receptor subtype while decreasing affinity for off-target receptors. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that govern ligand binding and selectivity. nih.gov For example, docking studies of epibatidine into AChBP crystal structures have been used to understand its binding orientation and to speculate on why certain chemical modifications lead to lower affinity derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Prediction of Activity

Quantitative Structure-Activity Relationship (QSAR) methodologies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. iscbindia.com This allows for the prediction of the activity of novel, unsynthesized compounds.

For epibatidine analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These methods generate 3D models that relate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of the molecules to their binding affinity. nih.gov A study on a series of epibatidine-related ligands for the (alpha4)2(beta2)3 nAChR subtype yielded statistically reliable models with good predictive power. nih.gov The resulting contour maps from these analyses can guide the rational design of new ligands by indicating regions where modifications are likely to increase or decrease activity. nih.gov For instance, the models could rationalize changes in binding affinity resulting from modifications to the aromatic ring systems based on steric, electrostatic, hydrophobic, and hydrogen-bond acceptor properties. nih.gov The development of a robust pharmacophore model for aminophenyl derivatives as inhibitors of other enzymes has also demonstrated the utility of these approaches. nih.gov Such studies highlight that for aminophenyl-containing compounds, hydrophobic character and hydrogen bond donating groups can be crucial for activity. nih.gov

Development of Novel Molecular Probes and Radioligands for Receptor Mapping

Molecular probes and radioligands are essential tools for studying the distribution, density, and pharmacology of receptors in the brain and other tissues. Epibatidine itself, due to its high affinity for nAChRs, has been extensively used as a radioligand, most commonly as [3H]epibatidine. mdpi.com This has been instrumental in characterizing nAChR binding sites. nih.gov

Building on this, numerous radiolabeled analogs of epibatidine have been developed for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.com These include analogs labeled with 11C, 18F, 76Br, and 123I. mdpi.com The goal is to create radioligands with optimal properties for imaging, such as high brain penetration, appropriate kinetics, and high specificity for the target receptor subtype. nih.gov

The 4-aminophenyl group of this compound offers a convenient handle for derivatization to create novel probes. For example, the amino group could be modified to attach a fluorophore for fluorescence microscopy or a moiety for photoaffinity labeling to identify binding site residues. Furthermore, the synthesis of radiolabeled versions of this compound, for instance by introducing a positron-emitting isotope like 18F onto the phenyl ring, could yield valuable PET radioligands for mapping specific nAChR subtypes in the living brain. The development of such probes is crucial for understanding the role of these receptors in disease and for the development of targeted therapies. researchgate.net

Further Elucidation of Novel nAChR/mAChR Subtype Selectivity Mechanisms

A major goal in the development of epibatidine analogs is to achieve high selectivity for a specific nAChR or muscarinic acetylcholine (B1216132) receptor (mAChR) subtype. researchgate.net This is critical for minimizing off-target side effects. While epibatidine itself is a potent but non-selective nAChR agonist, its derivatives have shown varying degrees of selectivity. mdpi.comnih.gov

The mechanisms underlying this selectivity are a key area of investigation. For nAChRs, selectivity is often governed by subtle differences in the amino acid composition of the ligand-binding domain across different subtypes. nih.gov The diverse pentameric assembly of nAChRs from various α and β subunits creates a wide array of receptor subtypes with distinct pharmacological properties. frontiersin.orgnih.gov For example, the presence of accessory subunits like α5 or β3 can create unique binding sites with different ligand selectivities. acs.org Computational studies and site-directed mutagenesis can help to identify the specific residues that determine the selective binding of ligands like this compound to subtypes such as α4β2 over α3β4. chemrxiv.org

For mAChRs, which also show a high degree of homology in their primary acetylcholine binding site, achieving subtype selectivity has been challenging. researchgate.net A promising strategy is the development of allosteric modulators. These molecules bind to a site on the receptor that is distinct from the acetylcholine binding site and can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the effect of the endogenous ligand. nih.gov As allosteric sites are generally less conserved across subtypes than the primary binding site, they offer a promising avenue for developing highly selective drugs. researchgate.net While epibatidine is primarily a nicotinic agonist, exploring the potential for its derivatives to act as allosteric modulators at mAChRs could open up new therapeutic possibilities.

Exploration of Derivatization Strategies for Targeted Pharmacological Interventions

Derivatization of the this compound scaffold is a key strategy for developing targeted pharmacological interventions. The goal is to create new molecules with improved therapeutic profiles, such as enhanced selectivity, better pharmacokinetic properties, or a shift from agonist to antagonist activity.

The 4-amino group on the phenyl ring is a particularly attractive point for modification. It can be readily converted into a wide range of functional groups through well-established chemical reactions. For example, acylation of the amino group could be used to introduce different substituents to probe the steric and electronic requirements of the receptor binding pocket. The synthesis of a series of 3′-(substituted phenyl)epibatidine analogues has shown that both electron-withdrawing and electron-releasing substituents on the phenyl ring can be tolerated, leading to compounds with high affinity for the α4β2 nAChR. nih.gov

Furthermore, the amino group can serve as an attachment point for larger moieties designed to target the drug to specific tissues or cell types. This could involve conjugation to antibodies or other targeting ligands. The conversion of the amino group to other functionalities could also be used to fine-tune the compound's properties, for instance, by altering its lipophilicity to improve brain penetration or by changing its metabolic stability. smolecule.com The synthesis of analogs with modifications at the 2'-position of the pyridine (B92270) ring has also been explored as a strategy to develop nAChR antagonists. chemrxiv.org

| Compound/Analog | Modification Strategy | Pharmacological Goal | Reference |

| 3'-(Substituted Phenyl)epibatidines | Substitution on the 3'-phenyl ring | Investigate structure-activity relationships, develop partial agonists | nih.gov |

| 2'-Fluoro-3'-(Substituted Phenyl)deschloroepibatidines | Fluorination at 2' and substitution at 3' of deschloroepibatidine | Develop nAChR antagonists | chemrxiv.org |

| Radiolabeled Epibatidine Analogs | Incorporation of isotopes (e.g., 11C, 18F) | Develop PET/SPECT imaging agents for receptor mapping | mdpi.com |

| Epiboxidine | Hybrid of epibatidine and ABT-418 | Reduce toxicity while maintaining analgesic properties | mmsl.cz |

Q & A

Basic: What synthetic strategies are used to synthesize 3'-(4-Aminophenyl)epibatidine analogues, and how do structural modifications impact pharmacological activity?

This compound is synthesized via substitution of the 3'-phenyl ring in the epibatidine scaffold. Key steps include introducing electron-withdrawing or -releasing groups at the 3' or 4' positions to modulate binding affinity. For example, the 4-aminophenyl substitution (compound 5i ) is achieved through palladium-catalyzed coupling or nucleophilic aromatic substitution. Structural modifications at the 3' position (e.g., 3-nitrophenyl or 3-dimethylamino groups) generally yield higher α4β2 nAChR affinity compared to 4'-substituted analogues .

Basic: How is the binding affinity of this compound quantified for nicotinic acetylcholine receptors (nAChRs)?

Binding affinity is assessed using radioligand displacement assays with [³H]epibatidine or [¹²⁵I]iodoMLA for α4β2 and α7 nAChR subtypes, respectively. Membranes expressing recombinant receptors are incubated with the radioligand and increasing concentrations of this compound. Data are analyzed via nonlinear regression to calculate Ki values (e.g., Ki = 0.034 nM for α4β2 and Ki = 198 nM for α7 in compound 5i ) .

Advanced: Why does this compound exhibit >2000-fold selectivity for α4β2 over α7 nAChRs?

The selectivity arises from steric and electronic interactions at the α4β2 orthosteric site. The 4-aminophenyl group enhances hydrophobic interactions with β2 subunit residues (e.g., Leu119), while its electron-donating properties stabilize hydrogen bonding. In contrast, α7 nAChRs lack complementary binding pockets for this substituent, resulting in weaker affinity. This selectivity is critical for targeting neuropathic pain or cognitive disorders without α7-mediated side effects .

Advanced: How can researchers resolve contradictions in reported EC₅₀ values for epibatidine derivatives across electrophysiological studies?

Discrepancies in EC₅₀ values (e.g., 0.021 µM for (-)-epibatidine at α3β4 vs. 1.1 µM at α7 ) may stem from:

- Receptor assembly : α3β4 nAChRs expressed in oocytes vs. neuronal cells.

- Assay conditions : Differences in temperature, ion concentrations, or use of positive allosteric modulators.

- Data normalization : Baseline agonist responses (e.g., ACh vs. epibatidine efficacy).

Standardized protocols (e.g., Xenopus oocyte voltage-clamp for functional assays) are recommended for cross-study comparisons .

Basic: What functional assays are used to evaluate this compound’s activity at nAChRs?

- Electrophysiology : Xenopus oocytes expressing human nAChR subtypes are voltage-clamped to measure peak currents induced by the compound. EC₅₀ values for α4β2 (~0.02 µM) are significantly lower than for α7 (~1.1 µM), confirming subtype selectivity .

- Calcium imaging : FLIPR assays in HEK cells co-expressing nAChRs and GCaMP6 report intracellular Ca²⁺ flux as a proxy for receptor activation .

Advanced: How do 3'-substituent positions (3' vs. 4') on the phenyl ring affect pharmacological profiles?

3'-substituted analogues (e.g., 3-nitrophenyl, 5h ) consistently show 2–5× higher α4β2 affinity than 4'-substituted counterparts (e.g., 4-aminophenyl, 5i ). This is attributed to better alignment with the β2 subunit’s hydrophobic pocket. However, 4'-substituents like 4-chlorophenyl (5d ) enhance α7 binding (~30 nM Ki), suggesting trade-offs between selectivity and off-target effects .

Advanced: What experimental designs address species-specific responses to this compound in behavioral assays?

- Primate vs. rodent models : In primates, this compound fully substitutes for methamphetamine in discriminative-stimulus assays, while rodents show disrupted responding at higher doses. Dose-response curves should use infusion protocols to avoid acute toxicity.

- Control for pharmacokinetics : Co-administration with CYP450 inhibitors (e.g., proadifen) ensures consistent brain penetration across species .

Basic: How does this compound compare to clinical nicotinic agonists like varenicline?

This compound has 6× higher α4β2 affinity (Ki = 0.034 nM) than varenicline (Ki = 0.12 nM) but lower therapeutic index due to α7 activity. Varenicline’s partial agonist profile reduces desensitization risks, making it preferable for smoking cessation. Structural optimization of this compound could focus on reducing α7 binding while retaining α4β2 potency .

Advanced: What methodologies quantify nAChR up-regulation induced by chronic this compound exposure?

- [³H]Epibatidine saturation binding : Pretreat cells (e.g., PC12 or SH-SY5Y) with the compound for 24–48 hours. Measure Bmax shifts to assess receptor up-regulation.

- Competitive displacement : Use Hill coefficient analysis to distinguish between competitive (e.g., (R)-MDMA) and non-competitive (e.g., (S)-MDMA) binding mechanisms .

Advanced: How can computational modeling guide the design of this compound derivatives with improved selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.